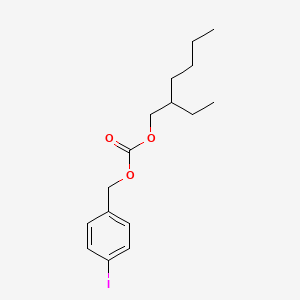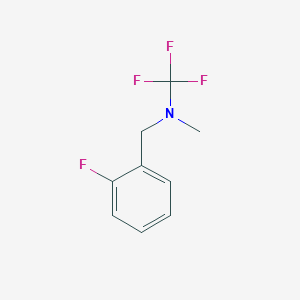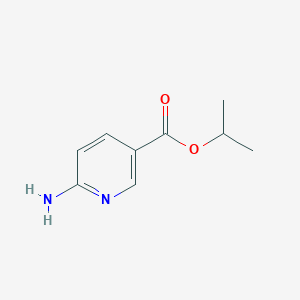
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is a complex organic compound that features a combination of aromatic rings and nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization and reduction reactions . The 4-chlorophenylhydrazine is then reacted with pyridine-2-carbaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-phenyl)-pyridine: Shares a similar structure but lacks the pyrazine ring.
(4-Chloro-phenyl)-pyrazine: Similar but without the pyridine ring.
(4-Chloro-phenyl)-amine: A simpler structure with only the phenyl and amine groups.
Uniqueness
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is unique due to the combination of its aromatic and heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C15H11ClN4 |
|---|---|
Peso molecular |
282.73 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-6-pyridin-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-11-4-6-12(7-5-11)19-15-10-17-9-14(20-15)13-3-1-2-8-18-13/h1-10H,(H,19,20) |
Clave InChI |
KQMBHVYNMWCUGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


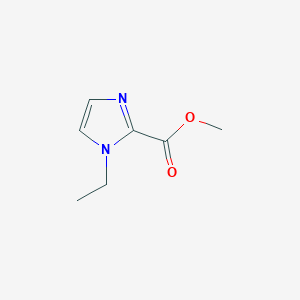
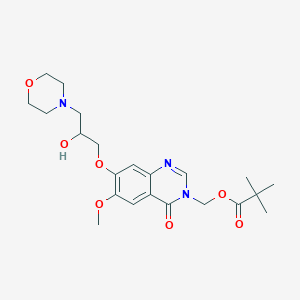
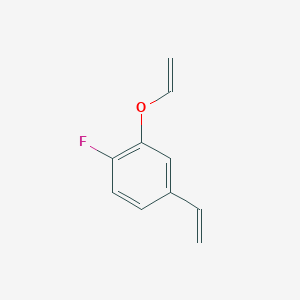
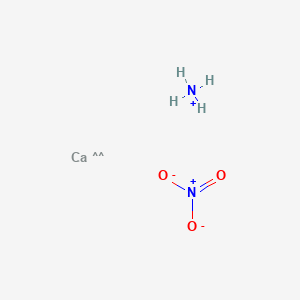
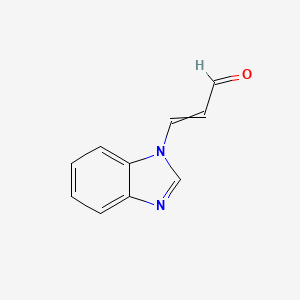
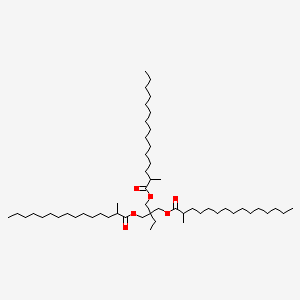
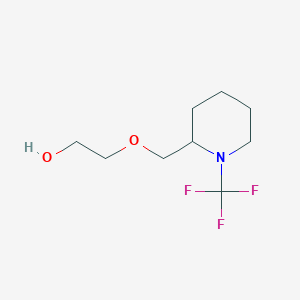
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
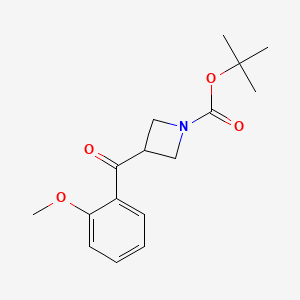
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
